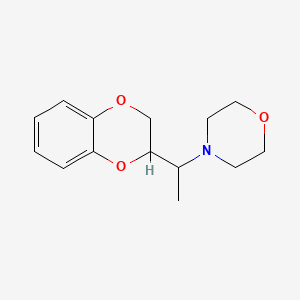

2-(1-Morpholinoethyl)-1,4-benzodioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Morpholinoethyl)-1,4-benzodioxane is an organic compound that features a morpholine ring attached to an ethyl group, which is further connected to a benzodioxane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the benzodioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques such as column chromatography or recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation of benzodioxane | Morpholine, KOH, ethanol, 80°C, 12 h | 70–80 | |

| Purification | Crystallization (ethyl alcohol/diethyl ether) | 72–80 |

Functionalization of the Morpholinoethyl Group

The morpholinoethyl substituent can undergo further reactions:

-

Oxidation : Using oxidizing agents like KMnO₄ or CrO₃ converts the ethyl linker to a ketone or carboxylic acid .

-

Wittig Reactions : The aldehyde derivative (prepared via oxidation) reacts with stabilized ylides to form α,β-unsaturated ketones .

-

Imine Formation : Reaction with primary amines yields Schiff bases, useful for bioactive compound development .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : Peaks at δ 3.96–4.57 (dioxane CH₂ and CH), δ 2.33–2.70 (morpholine CH₂), and δ 1.20–1.45 (ethyl CH₂) .

-

¹³C NMR : Signals at 143.2–143.4 ppm (dioxane C-O), 67.8 ppm (morpholine N-CH₂), and 52.1 ppm (ethyl C) .

-

FT-IR : Bands at 1501–1567 cm⁻¹ (C-N stretch) and 1220–1280 cm⁻¹ (C-O-C) .

Chiral Resolution and Stereochemical Considerations

Enantiopure synthesis is critical for bioactivity. Chiral HPLC or diastereomeric salt resolution (e.g., using 1-phenylethylamine) ensures high enantiomeric excess (≥98%) . Racemic mixtures may form conglomerates, necessitating precise crystallization protocols .

Comparative Reactivity

| Derivative | Reactivity Profile | Bioactivity |

|---|---|---|

| 2-Methyl-1,4-benzodioxane | Limited functionalization | Moderate anti-inflammatory |

| 2-Morpholinoethyl-1,4-benzodioxane | Broad alkylation/oxidation pathways | Enhanced kinase inhibition |

Scientific Research Applications

2-(1-Morpholinoethyl)-1,4-benzodioxane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Morpholinoethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzodioxane structure provides a stable framework for binding. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler structure with similar functional groups.

1,4-Benzodioxane: Lacks the morpholine group but shares the benzodioxane core.

2-(1-Piperidinoethyl)-1,4-benzodioxane: Similar structure with a piperidine ring instead of morpholine.

Uniqueness

2-(1-Morpholinoethyl)-1,4-benzodioxane is unique due to the combination of the morpholine ring and the benzodioxane structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or similar compounds.

Q & A

Q. What are common synthetic strategies for preparing 1,4-benzodioxane derivatives?

Basic Research Question

The synthesis of 1,4-benzodioxane derivatives often involves condensation reactions. For example, catechol reacts with ethyl or methyl 2,3-dibromopropionate under basic conditions to form the 1,4-benzodioxane carboxylate scaffold via a Michael addition mechanism . Another approach uses hydrazides and 1,4-benzodioxane-2-carboxylic acid nitrile in butanol with dry potash, achieving optimal yields at a 1:2:3 molar ratio . These methods emphasize solvent choice (e.g., ethanol vs. butanol) to avoid intermediate byproducts and ensure regioselectivity.

Q. How do reaction conditions influence regioselectivity in substituted 1,4-benzodioxane synthesis?

Advanced Research Question

Regioselectivity in 1,4-benzodioxane synthesis is highly sensitive to solvent polarity and reagent properties. Polar solvents favor nucleophilic attack at the primary carbon of 2-bromoacrylate intermediates, while nonpolar media may shift reactivity toward secondary carbons. For instance, modifying solvent polarity alters the pathway of catechol anion addition, critical for forming 2- or 3-substituted derivatives . Systematic optimization of these parameters is essential for targeting specific substitution patterns.

Q. What methodologies are used to evaluate the antihepatotoxic activity of 1,4-benzodioxane derivatives?

Basic Research Question

Antihepatotoxic activity is typically assessed using carbon tetrachloride (CCl₄)-induced hepatotoxicity models in rats. Compounds like 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one are administered orally, followed by liver enzyme (ALT, AST) and histopathological analyses to quantify hepatoprotective effects .

Q. How can enzymatic methods improve chiral resolution of 1,4-benzodioxane intermediates?

Advanced Research Question

Chiral resolution of racemic mixtures (e.g., methyl (R,S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate) can be achieved using evolved Candida antarctica lipase B mutants. Mutant D223N/A225K, identified via saturation mutagenesis, enhances enantioselectivity (93.9% ee) in biphasic n-butanol/phosphate buffer systems at 37°C. Kinetic resolution is monitored via HPLC or NMR to isolate (S)-enantiomers .

Q. What strategies enable asymmetric synthesis of 1,4-benzodioxane lignans like eusiderins?

Advanced Research Question

Divergent asymmetric synthesis from a single chiral aldehyde precursor (derived from (S)-ethyl lactate) allows efficient access to eusiderins A–M. Key steps include Suzuki coupling and oxidative cyclization, with stereochemistry confirmed via NOESY NMR and electronic circular dichroism (ECD) . This method provides enantiopure products critical for studying structure-activity relationships in natural products.

Q. How do structural modifications of 1,4-benzodioxane derivatives affect α4β2 nicotinic receptor activity?

Advanced Research Question

Substitution at the benzodioxane aromatic ring and pyrrolidine moiety dictates agonism/antagonism. Rigid 2-(2-pyrrolidinyl)-1,4-benzodioxanes act as partial agonists or antagonists, while flexible prolinol aryl ethers exhibit full agonism. Affinity assays (e.g., radioligand binding) reveal that 7-substituted derivatives with hydrogen-bonding groups enhance selectivity for α4β2 over α3β4 receptors .

Q. What in silico approaches are used to design 1,4-benzodioxane-based enzyme inhibitors?

Advanced Research Question

Molecular docking and dynamics simulations predict interactions between sulfonamide-acetamide derivatives and enzyme active sites (e.g., α-glucosidase). Substituents on the phenyl ring and benzodioxane core are optimized for hydrogen bonding and steric complementarity, validated via enzymatic assays (IC₅₀ values) .

Q. What mechanisms underlie the neuroprotective effects of benzodioxane derivatives like beditin?

Advanced Research Question

Beditin, a 1,4-benzodioxane α2-adrenoceptor antagonist, reduces cytotoxicity in Huntington’s disease models by enhancing autophagy (LC3-II/p62 upregulation) and inhibiting mutant huntingtin aggregation. Calcium-antagonistic properties further mitigate ischemic damage, assessed via fluorometric calcium flux assays .

Q. How does functional group reactivity influence derivatization of 1,4-benzodioxane scaffolds?

Advanced Research Question

Carboxylic acid or ester groups at the benzodioxane ring undergo nucleophilic addition-elimination with amines/alcohols. For example, 1,4-benzodioxane-2-carboxylate esters are resolved using Serratia esterase or diastereomeric crystallization with chiral amines (e.g., para-substituted 1-phenylethylamines) .

Q. How is molecular modeling applied to assign stereochemistry in benzodioxane derivatives?

Advanced Research Question

NOESY NMR and modified Karplus equations correlate vicinal coupling constants (³JHH) with dihedral angles to assign configurations. For 2-(1-benzyloxy-hex-5-enyl)-1,4-benzodioxane, molecular dynamics simulations align experimental NMR data with lowest-energy conformers .

Properties

CAS No. |

69766-28-5 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |

InChI |

InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |

InChI Key |

HTGYYXDALADZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.